5-Chlor-1H-1,2,3-triazol-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

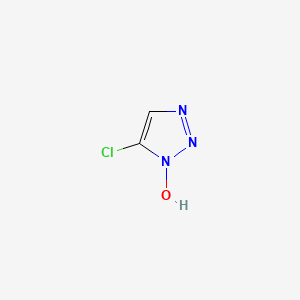

5-chloro-1H-1,2,3-triazol-1-ol: is a heterocyclic compound containing a triazole ring substituted with a chlorine atom at the 5-position and a hydroxyl group at the 1-position. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and diverse biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-chloro-1H-1,2,3-triazol-1-ol is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds .

Biology and Medicine: This compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development. It has been studied for its potential to inhibit enzymes and interact with biological targets .

Industry: In the industrial sector, 5-chloro-1H-1,2,3-triazol-1-ol is used in the synthesis of agrochemicals and materials science applications, including the development of new polymers and coatings .

Wirkmechanismus

Target of Action

Triazole compounds, which include 5-chloro-1h-1,2,3-triazol-1-ol, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that 5-chloro-1H-1,2,3-triazol-1-ol may interact with multiple targets, contributing to its biological activities.

Mode of Action

It’s worth noting that triazole compounds are capable of acting as stoichiometric one-electron donors and also as catalytic organic reducing agents . This implies that 5-chloro-1H-1,2,3-triazol-1-ol might interact with its targets through similar mechanisms.

Biochemical Pathways

Given the broad biological activities of triazole compounds , it can be inferred that 5-chloro-1H-1,2,3-triazol-1-ol may influence a variety of biochemical pathways.

Result of Action

Given the broad biological activities of triazole compounds , it can be inferred that 5-chloro-1H-1,2,3-triazol-1-ol may have diverse molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

5-Chloro-1H-1,2,3-triazol-1-ol is capable of interacting with a variety of enzymes and receptors in the biological system . Its ability to form hydrogen bonding and bipolar interactions allows it to interact with biomolecular targets and improve solubility . The structural characteristics of 1,2,3-triazoles enable it to act as linker units between two active molecules or as bioisostere of different functional groups .

Cellular Effects

They disrupt the replication cycle of a virus, allowing the body to eliminate it more easily .

Molecular Mechanism

Triazoles are known to interact with biomolecular targets through hydrogen bonding and bipolar interactions . This allows them to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .

Metabolic Pathways

Triazoles are known to interact with a variety of enzymes and receptors, which could potentially involve them in various metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-1,2,3-triazol-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an organic azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of 5-chloro-1H-1,2,3-triazol-1-ol may involve large-scale cycloaddition reactions followed by purification processes such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The chlorine atom in 5-chloro-1H-1,2,3-triazol-1-ol can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The hydroxyl group can participate in oxidation reactions to form corresponding ketones or aldehydes, and reduction reactions to form alcohols.

Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions, expanding its utility in synthesizing complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents under reflux conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

1,2,3-triazole: The parent compound without the chlorine and hydroxyl substitutions.

5-chloro-1H-1,2,3-triazole: Lacks the hydroxyl group, affecting its reactivity and biological activity.

1H-1,2,3-triazol-1-ol: Lacks the chlorine atom, which influences its chemical properties and applications.

Uniqueness: 5-chloro-1H-1,2,3-triazol-1-ol is unique due to the presence of both the chlorine and hydroxyl groups, which confer distinct reactivity and biological properties. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the hydroxyl group allows for hydrogen bonding, increasing its solubility and interaction with biological targets .

Biologische Aktivität

5-Chloro-1H-1,2,3-triazol-1-ol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article summarizes the pharmacological properties, synthesis, and potential applications of this compound based on recent research findings.

5-Chloro-1H-1,2,3-triazol-1-ol can be synthesized through various methods, including the reaction of appropriate halogenated compounds with azides. The presence of the triazole ring enhances its stability and solubility, making it an attractive candidate for medicinal chemistry.

Biological Activities

The biological activity of 5-chloro-1H-1,2,3-triazol-1-ol has been explored in several studies. Below are key findings regarding its pharmacological properties:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that compounds with the triazole moiety showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

- Another investigation highlighted that 5-chloro-substituted triazoles had enhanced antifungal activity against Candida albicans and Aspergillus niger, with MIC values between 1.6 μg/mL and 25 μg/mL .

Anticancer Activity

The antiproliferative effects of 5-chloro-1H-1,2,3-triazol-1-ol have been documented in various cancer cell lines:

- A series of studies reported that triazole derivatives exhibited significant growth inhibition in human cancer cell lines such as HepG2 (hepatocellular carcinoma) and HT-29 (colorectal cancer), with IC50 values ranging from 3.87 to 8.76 mM .

- Specific derivatives demonstrated enhanced activity against glioblastoma cells (U87MG), indicating potential for further development as anticancer agents .

Enzyme Inhibition

Triazoles are known to inhibit several enzymes relevant to disease mechanisms:

- Compounds similar to 5-chloro-1H-1,2,3-triazol-1-ol have shown inhibitory action against carbonic anhydrase-II, a target for various therapeutic applications. IC50 values for these compounds ranged from 13.8 to 35.7 µM .

Case Studies and Research Findings

Several case studies have illustrated the efficacy of triazole derivatives in clinical and experimental settings:

| Study | Biological Activity | Cell Line/Organism | IC50/MIC Values |

|---|---|---|---|

| Study 1 | Anticancer | HepG2 | IC50: 3.87 - 8.76 mM |

| Study 2 | Antimicrobial | Staphylococcus aureus | MIC: 12.5 - 25 μg/mL |

| Study 3 | Antifungal | Candida albicans | MIC: 1.6 - 25 μg/mL |

| Study 4 | Enzyme inhibition | Carbonic anhydrase-II | IC50: 13.8 - 35.7 µM |

Eigenschaften

IUPAC Name |

5-chloro-1-hydroxytriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3O/c3-2-1-4-5-6(2)7/h1,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJUKNMCRGCJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=N1)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.